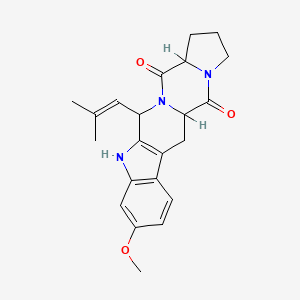

12alpha-Fumitremorgin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12alpha-Fumitremorgin C is a mycotoxin produced by the fungus Aspergillus fumigatus. It belongs to the class of indole alkaloids and is known for its potent biological activities, particularly as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2).

Vorbereitungsmethoden

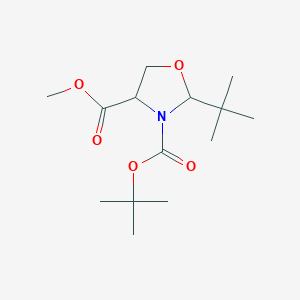

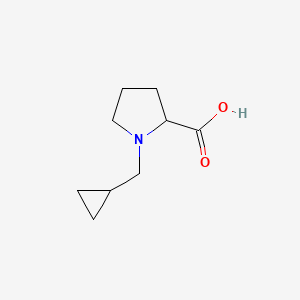

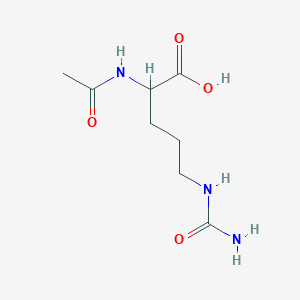

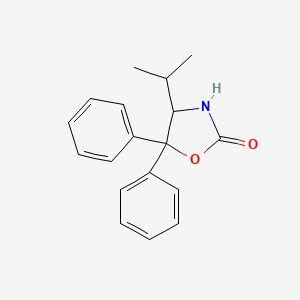

Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Fumitremorgin C typically involves the formation of a diketopiperazine core from L-tryptophan and L-proline. This is followed by a series of prenylation, cyclization, and hydroxylation reactions. Key enzymes involved in its biosynthesis include nonribosomal peptide synthase (FtmA), prenyltransferases (FtmB and FtmH), and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG) .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus fumigatus strains. The compound is extracted from the fermentation broth and purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 12alpha-Fumitremorgin C undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation at specific positions on the indole ring.

Reduction: Reduction of double bonds in the diketopiperazine core.

Substitution: Prenylation at the indole nitrogen and other positions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes (e.g., FtmC, FtmE, FtmG).

Prenylation: Prenyltransferases (e.g., FtmB, FtmH).

Major Products:

12alpha, 13alpha-Dihydroxyfumitremorgin C: Formed by hydroxylation of this compound.

Wissenschaftliche Forschungsanwendungen

12alpha-Fumitremorgin C has a wide range of scientific research applications:

Chemistry: Used as a probe to study the function and inhibition of ABCG2/BCRP transporters.

Biology: Investigated for its role in reversing multidrug resistance in cancer cells.

Medicine: Potential therapeutic agent in cancer treatment by enhancing the efficacy of chemotherapeutic drugs.

Industry: Utilized in the development of new pharmacological tools and drug candidates.

Wirkmechanismus

12alpha-Fumitremorgin C exerts its effects primarily by inhibiting the ABCG2/BCRP transporter. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, thereby reversing multidrug resistance. The compound interacts with the transporter at specific binding sites, blocking its function and enhancing drug toxicity in resistant cancer cells .

Vergleich Mit ähnlichen Verbindungen

- Fumitremorgin B

- Verruculogen

- Tryprostatin B

- Cyclotryprostatin

Comparison: 12alpha-Fumitremorgin C is unique due to its specific inhibition of the ABCG2/BCRP transporter, which is not observed in other similar compounds like Fumitremorgin B or Verruculogen. Additionally, its structure, characterized by specific prenylation and hydroxylation patterns, distinguishes it from other indole alkaloids .

Eigenschaften

IUPAC Name |

7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)

![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)

![Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)

![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)

![5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)